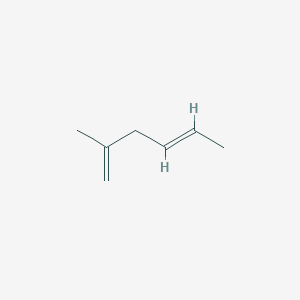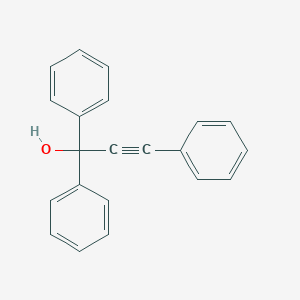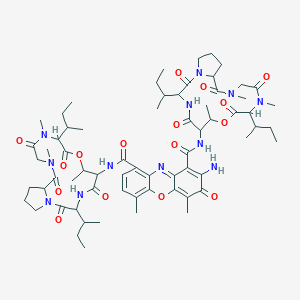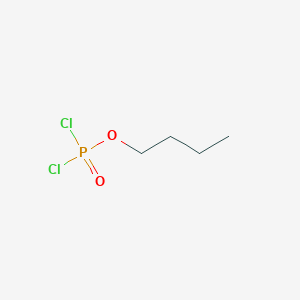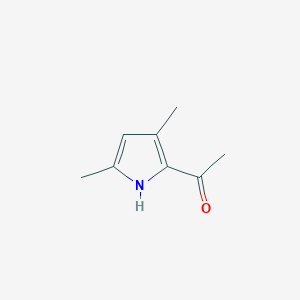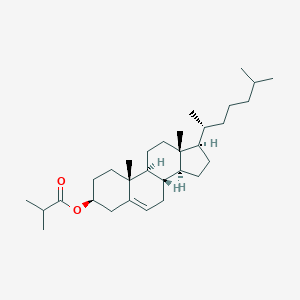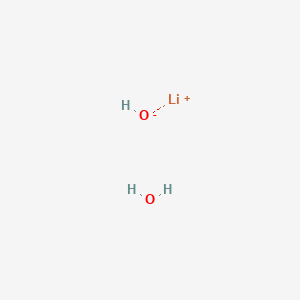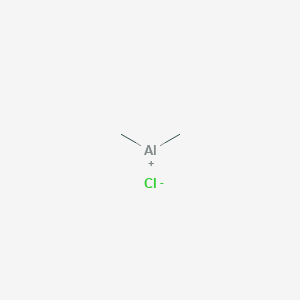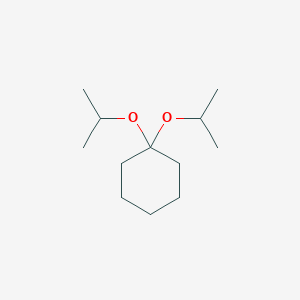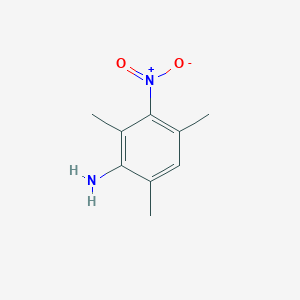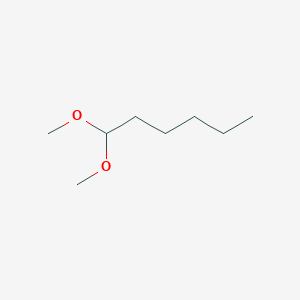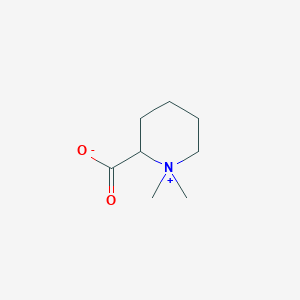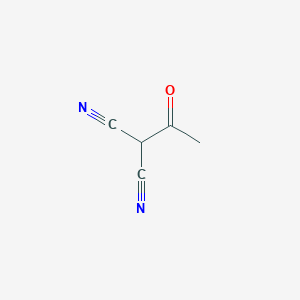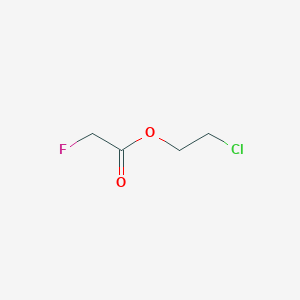
Acetic acid, fluoro-, (2-chloroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, fluoro-, (2-chloroethyl) ester is a synthetic organophosphate compound that is widely used as a pesticide and insecticide. It was first synthesized in the 1950s and has since become a popular insecticide due to its high effectiveness against a wide range of pests. The chemical structure of S-DACT is shown below:
Mécanisme D'action
The mechanism of action of S-DACT involves inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for normal nerve function. Inhibition of AChE leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of S-DACT are well documented. In insects, S-DACT causes a rapid and irreversible inhibition of AChE, leading to paralysis and death. In mammals, S-DACT has been shown to have similar effects, although the toxicity is much lower due to the presence of a blood-brain barrier that prevents the compound from reaching the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using S-DACT in lab experiments is its potent insecticidal properties. This allows researchers to study the effects of organophosphate compounds on insect physiology and behavior in a controlled setting. However, there are also limitations to using S-DACT in lab experiments. For example, the toxicity of S-DACT can make it difficult to study the long-term effects of exposure. In addition, the use of S-DACT in lab experiments may not accurately reflect the effects of organophosphate compounds on the environment.
Orientations Futures
There are several future directions for research on acetic acid, fluoro-, (2-chloroethyl) ester. One area of interest is the development of new insecticides that are more effective and less toxic than S-DACT. In addition, there is a need for further research on the environmental effects of S-DACT and other organophosphate compounds. Finally, studies on the long-term effects of exposure to S-DACT in both insects and mammals are needed to better understand the potential risks associated with its use.
Conclusion:
Acetic acid, fluoro-, (2-chloroethyl) ester is a potent insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves inhibition of the enzyme acetylcholinesterase, leading to paralysis and death of the insect. While S-DACT has many advantages for use in lab experiments, there are also limitations to its use. Future research should focus on developing new insecticides that are more effective and less toxic, as well as further understanding the environmental and long-term effects of exposure to S-DACT.
Méthodes De Synthèse
The synthesis of S-DACT involves the reaction of S-2-chloroethyl ethanethioate with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as distillation, recrystallization, and chromatography. The synthesis of S-DACT is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Acetic acid, fluoro-, (2-chloroethyl) ester has been extensively studied for its insecticidal properties. It is commonly used in agricultural settings to control pests such as aphids, mites, and whiteflies. In addition, S-DACT has been shown to be effective against mosquitoes, ticks, and other disease-carrying insects. Furthermore, S-DACT has been used in laboratory settings to study the effects of organophosphate compounds on insect physiology and behavior.
Propriétés
Numéro CAS |
1537-62-8 |
|---|---|
Nom du produit |
Acetic acid, fluoro-, (2-chloroethyl) ester |
Formule moléculaire |
C4H6ClFO2 |
Poids moléculaire |
140.54 g/mol |
Nom IUPAC |
2-chloroethyl 2-fluoroacetate |
InChI |
InChI=1S/C4H6ClFO2/c5-1-2-8-4(7)3-6/h1-3H2 |
Clé InChI |
CWHHGNAXXOPUIF-UHFFFAOYSA-N |
SMILES |
C(CCl)OC(=O)CF |
SMILES canonique |
C(CCl)OC(=O)CF |
Autres numéros CAS |
1537-62-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



